butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
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Overview
Description
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a benzoate moiety, making it a unique and potentially valuable compound in various scientific fields.
Mechanism of Action
Target of Action
Functionalized thieno[2,3-b]pyridines, a class of compounds to which this molecule belongs, are known to be used in the treatment of central nervous system diseases and as c-terminal hydrolase l1 (uch-l1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 50°C). This process leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzoate moiety can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thieno[2,3-b]pyridine core.
Reduction: Alcohol derivatives of the benzoate moiety.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the reagents used.
Scientific Research Applications
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
- Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate stands out due to its unique combination of a thieno[2,3-b]pyridine core and a benzoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-5-10-27-21(26)14-6-8-15(9-7-14)24-19(25)18-17(22)16-12(2)11-13(3)23-20(16)28-18/h6-9,11H,4-5,10,22H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWTGQQFIGOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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